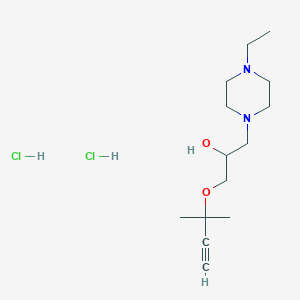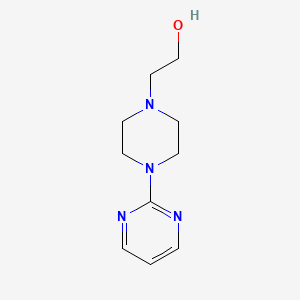![molecular formula C24H17FO4 B6099591 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6099591.png)
2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H17FO4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.11108718 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Crystal Structure
- The compound is involved in the synthesis of new Meldrum's acid compounds, contributing to the understanding of crystal structures through X-ray crystallographic techniques, which aids in elucidating molecular conformations and intermolecular interactions (Zeng, 2014).
2. Stimuli-Responsive Fluorescence Modulation
- Research highlights its role in synthesizing aggregation-enhanced emissive fluorophores, demonstrating molecular structure-controlled tunable fluorescence and stimuli responses, essential for developing advanced materials with specific optical properties (Hariharan et al., 2018).
3. Catalysis and Inhibitory Activity
- It's a key component in Zirconium catalyzed synthesis of 2-arylidene indan-1,3-diones, with applications in evaluating inhibitory activities against specific enzymes, demonstrating its potential in medicinal chemistry (Oliveira et al., 2018).
4. Cyclopropane-Fused Tetrahydroquinolines Synthesis
- This compound plays a role in the efficient and metal-free synthesis of cyclopropane-fused tetrahydroquinolines, indicating its utility in organic synthesis and pharmaceutical research (Wang et al., 2020).
5. Leishmanicidal and Cytotoxic Activities
- Its derivatives are evaluated for leishmanicidal and cytotoxic activities, offering insights into the biological activities of indan-1,3-dione compounds and their potential therapeutic applications (de Souza et al., 2021).
6. Ultrasound-assisted Synthesis
- It's utilized in ultrasound-assisted synthesis methods, demonstrating a greener and more efficient approach to synthesizing complex molecules, indicative of its role in sustainable chemistry (Ghahremanzadeh et al., 2011).
7. Photochemical Reaction Mechanisms
- Studies involving its derivatives help in understanding photochemical reaction mechanisms, crucial for designing materials with specific photobehaviors and applications in photodynamic therapy and photochemistry (Wang et al., 2021).
8. Third-order Nonlinear Optical Properties
- It contributes to the study of third-order nonlinear optical properties, suggesting its potential in developing new nonlinear optical materials for various technological applications, such as optical limiters and sensors (Shettigar et al., 2009).
Propiedades
IUPAC Name |
2-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO4/c1-28-22-13-16(8-11-21(22)29-14-15-6-9-17(25)10-7-15)12-20-23(26)18-4-2-3-5-19(18)24(20)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBUBBRIUMFHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B6099508.png)
![2-[isopropyl(methyl)amino]ethyl 3-bromobenzoate hydrochloride](/img/structure/B6099522.png)
![4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B6099533.png)

![(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol](/img/structure/B6099551.png)
amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6099557.png)
![4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide](/img/structure/B6099568.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6099576.png)


![ethyl 1-{[(3-acetylphenyl)amino]carbonyl}-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6099598.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6099602.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 4-methoxybenzoate](/img/structure/B6099603.png)

